![molecular formula C14H18INS B14592906 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide CAS No. 61327-94-4](/img/structure/B14592906.png)
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is a complex organic compound that belongs to the class of indolium salts. This compound is characterized by its unique structure, which includes a methylsulfanyl group and an ethenyl group attached to an indolium core. The presence of the iodide ion further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indole derivative with a suitable alkylating agent, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can undergo reduction to form the corresponding alkane.
Substitution: The indolium core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkane derivatives.
Substitution: Various substituted indolium salts.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The indolium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylindolium iodide: Lacks the methylsulfanyl and ethenyl groups, resulting in different chemical properties.
2-Methylthio-3H-indolium iodide: Contains a methylthio group but lacks the ethenyl group.
3-Methyl-2-(methylsulfanyl)indolium iodide: Similar structure but with different substitution patterns.
Uniqueness
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is unique due to the presence of both the methylsulfanyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indolium salts, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61327-94-4 |
|---|---|
Formule moléculaire |
C14H18INS |
Poids moléculaire |
359.27 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-(2-methylsulfanylethenyl)indol-1-ium;iodide |
InChI |
InChI=1S/C14H18NS.HI/c1-14(2)11-7-5-6-8-12(11)15(3)13(14)9-10-16-4;/h5-10H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JTHMPWLTBLYWNW-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CSC)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
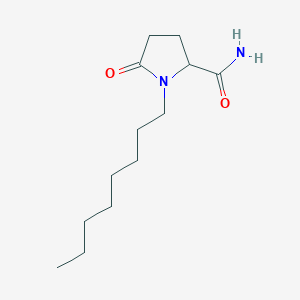
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
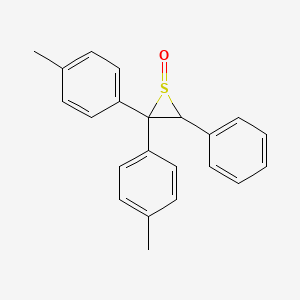
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
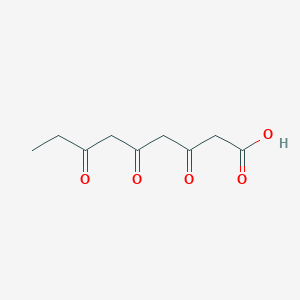
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
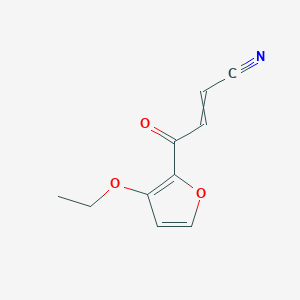
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
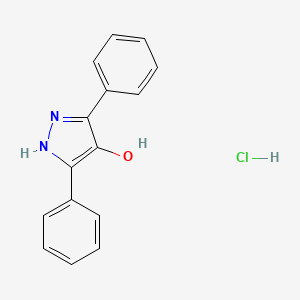
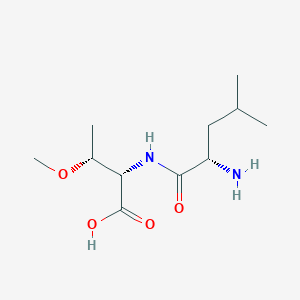
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
